molecular formula C17H25BrN2O2 B15146612 1-Boc-3-(3-bromo-benzylamino)-piperidine CAS No. 887584-36-3

1-Boc-3-(3-bromo-benzylamino)-piperidine

Cat. No.: B15146612
CAS No.: 887584-36-3
M. Wt: 369.3 g/mol
InChI Key: UDNCJGVTDHTJNA-UHFFFAOYSA-N
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Description

1-Boc-3-(3-bromo-benzylamino)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromobenzylamino substituent, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(3-bromo-benzylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form Boc-piperidine.

    Bromination: The benzylamine is brominated to introduce the bromine atom at the desired position on the benzene ring.

    Coupling Reaction: The bromobenzylamine is then coupled with the Boc-protected piperidine under appropriate reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, purity, and cost-effectiveness. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(3-bromo-benzylamino)-piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while deprotection reactions yield the free amine form of the compound.

Scientific Research Applications

1-Boc-3-(3-bromo-benzylamino)-piperidine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Boc-3-(3-bromo-benzylamino)-piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-(3-bromo-benzylamino)-piperidine is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its bromobenzylamino substituent provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Biological Activity

1-Boc-3-(3-bromo-benzylamino)-piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a 3-bromo-benzylamino substituent on the piperidine ring, with a molecular formula of C_{19}H_{24}BrN_{2}O and a molecular weight of approximately 369.3 g/mol .

Chemical Structure and Properties

The structural features of this compound allow for various chemical modifications, making it an attractive intermediate in synthetic organic chemistry. The presence of the bromine atom and the Boc group significantly influences its reactivity and biological interactions.

Property Value
Molecular FormulaC_{19}H_{24}BrN_{2}O
Molecular Weight369.3 g/mol
Chemical ClassPiperidine Derivative

Biological Activity

Research indicates that this compound may act as an enzyme inhibitor or receptor ligand, which is crucial for drug development. The compound's ability to bind to specific biological targets is under investigation, particularly regarding its therapeutic applications in treating various diseases .

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. Studies have shown that it may inhibit certain enzymes or modulate receptor activity, which could lead to therapeutic effects in conditions such as cancer and neurological disorders .

Case Studies and Research Findings

  • Enzyme Inhibition Studies :
    • Preliminary findings suggest that derivatives of piperidine compounds, including this compound, exhibit significant inhibition against various enzymes involved in disease pathways. For instance, some benzoylpiperidine derivatives have shown competitive inhibition with IC50 values ranging from 11.7 µM to lower values depending on structural modifications .
  • Antiproliferative Activity :
    • In vitro tests have demonstrated that related piperidine compounds possess notable antiproliferative activity against human cancer cell lines, including breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells. The IC50 values for these compounds ranged from 19.9 to 75.3 µM . This suggests that further optimization of the structure could enhance its efficacy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound Name Structural Features Biological Activity
1-Boc-3-(4-bromo-phenylamino)-piperidineBromine at para positionVaries; potential enzyme inhibition
1-Boc-3-(3-chloro-phenylamino)-piperidineChlorine instead of bromineAltered reactivity; potential therapeutic uses
1-Boc-3-(3-methyl-phenylamino)-piperidineMethyl group instead of bromineChanges sterics; may influence binding affinity

These comparisons highlight how different substituents can significantly affect the biological properties of piperidine derivatives.

Properties

CAS No.

887584-36-3

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 3-[(3-bromophenyl)methylamino]piperidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3

InChI Key

UDNCJGVTDHTJNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)Br

Origin of Product

United States

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